p-MethylacetophenoneDimethylAcetal
Description
Structure and Synthesis p-MethylacetophenoneDimethylAcetal is an acetal derivative of p-methylacetophenone (4-methylacetophenone), formed by reacting the ketone with methanol in the presence of an acid catalyst. This reaction follows a typical acetalization mechanism, where the carbonyl group of p-methylacetophenone is protected by two methoxy groups. For instance, substituted acetophenones react with dimethyl acetals (e.g., N,N-dimethylformamide dimethyl acetal) under reflux to form enaminones .
Chemical Properties As a dimethyl acetal, this compound is expected to exhibit stability under neutral conditions but undergo hydrolysis in acidic or aqueous environments, reverting to p-methylacetophenone and methanol. This property aligns with other acetals like Acetone Dimethyl Acetal, which serves as a water scavenger due to its rapid hydrolysis .
For example, Acetone Dimethyl Acetal is used in synthesizing vitamins (E, A) and carotenoids like astaxanthin .
Properties
CAS No. |
53578-01-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(1,1-dimethoxyethyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-5-7-10(8-6-9)11(2,12-3)13-4/h5-8H,1-4H3 |
InChI Key |
NOAPQVLNLCJECE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-MethylacetophenoneDimethylAcetal typically involves the reaction of 4-methylacetophenone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
p-MethylacetophenoneDimethylAcetal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of p-MethylacetophenoneDimethylAcetal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Analogues
The following dimethyl acetals are chemically related to p-MethylacetophenoneDimethylAcetal:
Reactivity and Stability
- Hydrolysis Sensitivity: Acetone Dimethyl Acetal and this compound both hydrolyze in acidic conditions, releasing their parent ketones. This contrasts with Glyoxal Dimethyl Acetal, which remains stable in aqueous media, making it suitable for liquid-phase reactions .
- Thermodynamic Constraints : highlights that formaldehyde dimethyl acetal (DMM) faces low conversion rates in synthesis due to thermodynamic limitations, whereas acetaldehyde dimethyl acetal (AADMA) achieves higher yields. This suggests that acetal stability and synthesis efficiency vary significantly depending on the parent carbonyl compound .
Research Findings and Key Insights
- Water Scavenging : Acetone Dimethyl Acetal’s ability to quantify water in natural products via gas chromatography is a benchmark for evaluating similar acetals .
- Structural Analysis: Conformational studies using IR spectroscopy and ab initio calculations (as done for Acetone Dimethyl Acetal) could elucidate this compound’s reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
